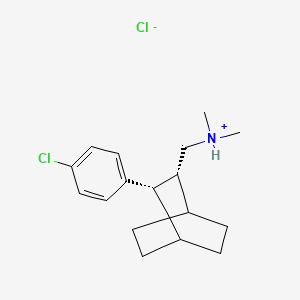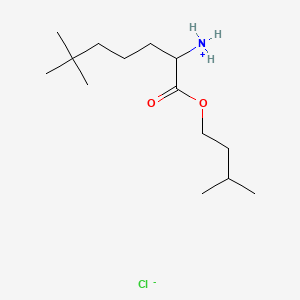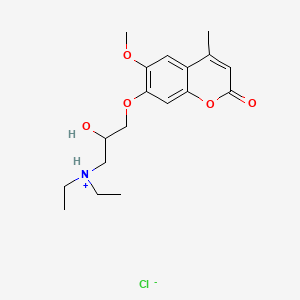
N-(4-(3-(4-Acetyl-4-phenyl-1-piperidinyl)-2-hydroxypropoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)-: is a complex organic compound that features a piperidine ring, a phenyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)- typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the phenyl group and the acetamide moiety. Common reagents used in these steps include acetyl chloride, phenyl magnesium bromide, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)-: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl group would yield an amine.
Aplicaciones Científicas De Investigación
ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)-:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)- would depend on its specific interactions with biological targets. It may interact with receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)ACETAMIDE
- N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)PROPIONAMIDE
Uniqueness
ACETAMIDE,N-(4-(3-(4-ACETYL-4-PHENYL-PIPERIDIN-1-YL)-2-HYDROXYPROPOXY)PHENYL)-: is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
64511-76-8 |
|---|---|
Fórmula molecular |
C24H30N2O4 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
N-[4-[3-(4-acetyl-4-phenylpiperidin-1-yl)-2-hydroxypropoxy]phenyl]acetamide |
InChI |
InChI=1S/C24H30N2O4/c1-18(27)24(20-6-4-3-5-7-20)12-14-26(15-13-24)16-22(29)17-30-23-10-8-21(9-11-23)25-19(2)28/h3-11,22,29H,12-17H2,1-2H3,(H,25,28) |
Clave InChI |
GCNWZWJZUFPQTR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCN(CC1)CC(COC2=CC=C(C=C2)NC(=O)C)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


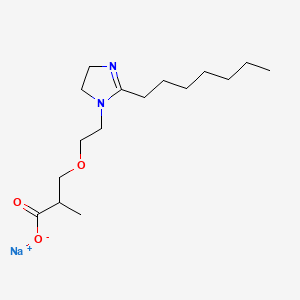

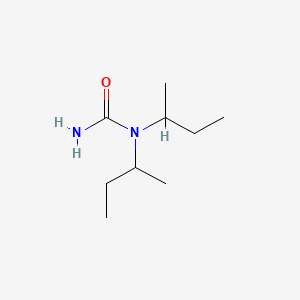
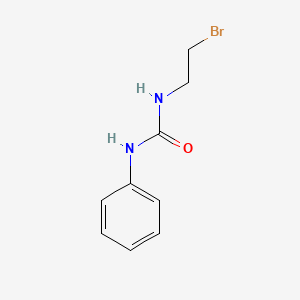
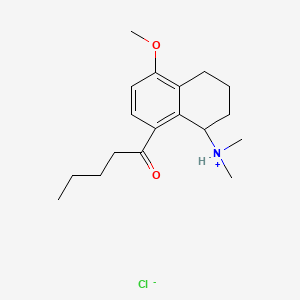
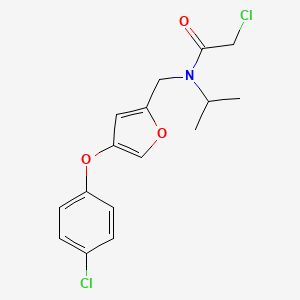
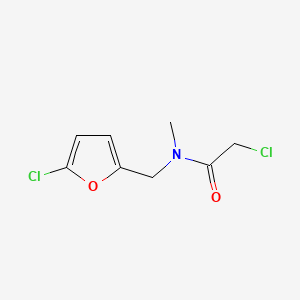


![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)

